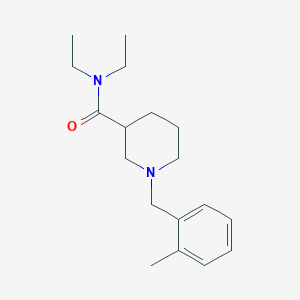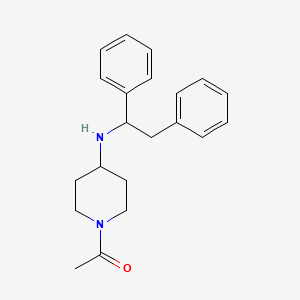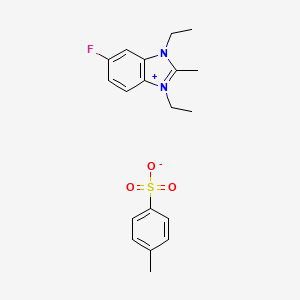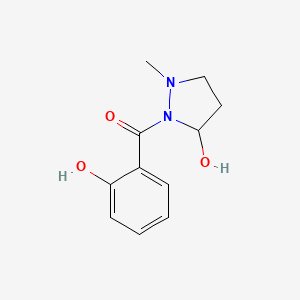
3,5-bis(4-bromophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-bromophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole is a complex organic molecule that belongs to the pyrazole class, known for its diverse applications in pharmaceutical and medicinal chemistry. The interest in pyrazole derivatives stems from their significant biological activities and potential therapeutic applications. Although the specific compound is not directly detailed in available research, related pyrazole derivatives have been extensively studied for their regioselective synthesis, molecular structure, and potential as antiproliferative agents (Ananda et al., 2016).
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regioselective methods that allow for the precise arrangement of substituents around the pyrazole core. This regioselectivity is crucial for achieving the desired biological activity. For example, novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives have been synthesized with complementary regioselectivity, and their chemical structures were confirmed by various spectroscopic techniques, demonstrating the versatile synthetic routes available for these compounds (Ananda et al., 2016).
Molecular Structure Analysis
Pyrazole derivatives display a wide range of molecular structures, influenced by their substitution patterns. X-ray diffraction and spectroscopic methods, including IR, NMR, and mass spectrometry, are commonly used to elucidate their structures. For instance, the structural and spectroscopic evaluation of a similar pyrazole compound revealed insights into its molecular geometry and interactions, which are fundamental for understanding its chemical behavior and biological activity (Tamer et al., 2015).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives like 3,5-bis(4-bromophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole can be attributed to the functional groups attached to the pyrazole ring. These compounds can undergo various chemical reactions, including cycloadditions, substitutions, and transformations, depending on the nature of the substituents and the reaction conditions. These reactions are crucial for the modification and functionalization of pyrazole derivatives for specific applications (Gomha et al., 2016).
properties
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O/c24-19-10-6-17(7-11-19)21-15-22(18-8-12-20(25)13-9-18)27(26-21)23(28)14-16-4-2-1-3-5-16/h1-13,22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUMPSJJNHSPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5150302.png)
![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)

![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)
